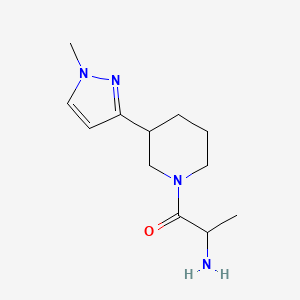
3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
The chemical compound under consideration, due to its complex structure, plays a pivotal role in various synthetic pathways and chemical transformations. For instance, studies have highlighted the synthesis of compounds with a tetrahydropyran ring from related structures, showcasing the importance of similar compounds in the synthesis of carboxylic acids, esters, alcohols, and ethers with significant potential in organic chemistry and material science. These synthetic routes involve cyclization with acidic catalysts and subsequent reactions leading to novel esters and ethers (Y. Hanzawa et al., 2012).
Catalytic Synthesis
Another facet of research focuses on regioselective synthesis involving similar compounds. For instance, the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been explored to afford bis(indol-3-yl)propanoic acids and their esters, demonstrating the utility of these compounds in synthesizing biologically and pharmaceutically important molecules (Md. Shahajahan Kutubi, T. Kitamura, 2011).
Bioactive Compound Synthesis
Research also extends to the isolation of bioactive compounds from natural sources, where structures resembling 3-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid have been identified. For example, compounds isolated from Colletotrichum boninense feature unique cores related to the compound , highlighting the natural occurrence and potential biological activities of such structures (N. Ariefta et al., 2020).
Material Science Applications
In material science, the structural motif of this compound has been explored for modifying polymers, enhancing their properties for various applications. For instance, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds demonstrates the utility of similar compounds in developing materials with enhanced thermal stability and biological activity (H. M. Aly, H. L. A. El-Mohdy, 2015).
Future Directions
The future directions of research and applications involving 3-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid are not specified in the search results. Given its use as an intermediate in pharmaceutical research and development , it’s likely that future work will continue to explore its potential applications in this field.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse and context-dependent .
properties
IUPAC Name |
3-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-9-12-5-2-1-3-10(12)7-13(8-12)6-4-11(15)16/h10,14H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAXNVJXOROUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478816.png)